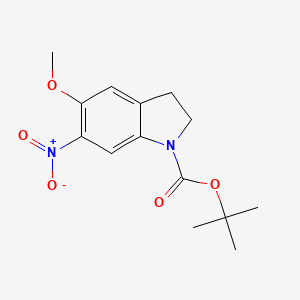

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Description

Properties

Molecular Formula |

C14H18N2O5 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

tert-butyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-5-9-7-12(20-4)11(16(18)19)8-10(9)15/h7-8H,5-6H2,1-4H3 |

InChI Key |

XRLBQOYIMBUGPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

CAS Number: 1823508-93-5

This guide provides a comprehensive technical overview of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate, a key intermediate in synthetic organic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, and applications.

Introduction: A Versatile Building Block

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, three-dimensional structure provides a valuable framework for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] this compound (CAS No. 1823508-93-5) is a strategically functionalized indoline derivative. The presence of the methoxy and nitro groups on the aromatic ring, coupled with the Boc-protected nitrogen, makes it a highly versatile intermediate for further chemical modifications. The electron-withdrawing nitro group and the electron-donating methoxy group offer opportunities for regioselective reactions, while the Boc protecting group allows for controlled manipulation of the indoline nitrogen.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1823508-93-5 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [3] |

| Molecular Weight | 294.30 g/mol | [3] |

| IUPAC Name | tert-butyl 5-methoxy-6-nitro-2,3-dihydro-1H-indole-1-carboxylate | - |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge based on structure |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [4] |

Synthesis and Purification: A Plausible and Detailed Protocol

Figure 1: Proposed two-step synthesis workflow for this compound.

Step 1: Nitration of 5-Methoxyindoline

The methoxy group at the 5-position is an ortho-, para-director. Therefore, nitration is expected to occur at the 6-position.

Materials:

-

5-Methoxyindoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 5-methoxyindoline to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of 5-methoxyindoline, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methoxy-6-nitroindoline.

Step 2: N-Boc Protection of 5-Methoxy-6-nitroindoline

The protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent its participation in subsequent reactions.[5]

Materials:

-

5-Methoxy-6-nitroindoline (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (as a catalyst)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Dissolve the crude 5-methoxy-6-nitroindoline in dichloromethane or THF.

-

Add triethylamine (or a catalytic amount of DMAP).

-

Add di-tert-butyl dicarbonate to the solution. A study on the synthesis of tert-Butyl 5-Nitroindoline-1-carboxylate from 5-nitroindoline utilized di-tert-butyl dicarbonate for N-Boc protection.[5]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Applications in Research and Drug Discovery

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The indoline core is present in a variety of pharmacologically active compounds.[1]

Figure 2: Potential synthetic transformations of this compound in drug discovery.

The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amide bond formation, sulfonylation, or reductive amination. This allows for the introduction of a wide range of substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. Furthermore, the Boc-protected nitrogen can be deprotected under acidic conditions to allow for N-alkylation or N-arylation, providing another point of diversification.

While specific examples of drugs derived directly from this compound are not prominent in the literature, substituted indoline derivatives have been patented for various therapeutic uses, including as dengue viral replication inhibitors and for the treatment of dysuria.[6][7] The unique substitution pattern of this molecule makes it a promising starting material for the synthesis of novel indoline-based compounds with potential biological activity.

Spectroscopic Data and Characterization

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons on the indoline ring (2H), a singlet for the methoxy group protons (~3.9 ppm), methylene protons of the indoline ring (triplets, 4H), and a singlet for the tert-butyl protons of the Boc group (~1.5 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon (~56 ppm), the methylene carbons of the indoline ring, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carboxylate (~153 ppm). |

| FT-IR (cm⁻¹) | Characteristic peaks for the N-Boc carbonyl (~1700 cm⁻¹), C-O stretching of the methoxy group, and strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹).[3][8] |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z 295.12. |

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis and drug discovery. Its strategically placed functional groups provide multiple handles for chemical modification, allowing for the creation of diverse libraries of indoline-based compounds. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, potential applications, and safety considerations to aid researchers in its effective utilization.

References

- Zhang, D., Song, S., & Ma, S. (2019). Development and Application of Indolines in Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 19(14), 1145-1160.

- Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 111(5), PR215-PR283.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.

- European Patent Office. (2018).

- Google Patents. (1995). 1,5,7-trisubstituted indoline compounds and salts thereof. US5387603A.

- Di Sarno, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15099-15124.

- Augustine, J. K., et al. (2009). Di-tert-butyl dicarbonate: a versatile carboxylating reagent. Tetrahedron, 65(3), 675-680.

- Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. (2024). Journal of Pharmaceutical Sciences and Research, 16(6), 2345-2352.

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- Li, H., & Balsells, J. (2006). A convenient synthesis of tert-butyl benzoates from haloarenes via selective metal–halogen exchange. Organic Letters, 8(1), 17-20.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.

- Surry, D. S., & Buchwald, S. L. (2008).

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Fu, G. C. (2008). Asymmetric catalysis with N-heterocyclic carbenes. Accounts of Chemical Research, 41(11), 1555-1564.

- Yamai, Y., et al. (2018). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)

- Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1667-1675.

- ChemRxiv. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network.

- MDPI. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.

- University of Puerto Rico - Mayagüez. (n.d.). 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides.

- ResearchGate. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution.

- MDPI. (2021).

- ACS Publications. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....

- Organic Syntheses. (n.d.).

- NIH. (n.d.). Synthesis of a Series of Diaminoindoles.

- PubMed. (2024).

- DOI. (n.d.). Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B.

- Regulations.gov. (2021).

- Google Patents. (2024). Hmox1 inducers. US20240051952A1.

- ChemicalBook. (2024).

- SSRN. (2024). Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research.

- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Benchchem. (n.d.).

-

BindingDB. Patents In BindingDB. [Link]

Sources

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5387603A - 1,5,7-trisubstituted indoline compounds and salts thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-methoxy-6-nitroindoline-1-carboxylate: Synthesis, Characterization, and Reactivity

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical properties of 5-methoxy-6-nitroindoline-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the nuanced characteristics of substituted indoline scaffolds. By leveraging established principles of organic chemistry and drawing parallels from closely related analogues, this guide offers a robust framework for understanding and utilizing this specific molecule.

Core Structure and Functional Group Analysis

The foundational structure of the target molecule is the indoline nucleus, a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring. The specific substitutions on this scaffold, namely a methoxy group at the 5-position, a nitro group at the 6-position, and a carboxylate group at the 1-position (the nitrogen atom), critically influence its electronic properties and reactivity.

-

5-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can influence the regioselectivity of electrophilic substitution reactions.[1][2]

-

6-Nitro Group: Conversely, the nitro group is a strong electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic attack and can make the indoline susceptible to nucleophilic substitution under certain conditions.[3][4][5]

-

1-Carboxylate Group: The carboxylate group on the indoline nitrogen acts as a protecting group, modulating the nucleophilicity of the nitrogen and influencing the overall stability of the molecule. This functional group is crucial for controlling reactivity during synthetic sequences.[6][7]

The interplay of these substituents creates a unique electronic landscape within the molecule, suggesting a nuanced reactivity profile that can be strategically exploited in organic synthesis.

Proposed Synthesis and Methodologies

A plausible synthetic pathway for 5-methoxy-6-nitroindoline-1-carboxylate can be devised based on established methodologies for the synthesis of substituted indolines and the introduction of the required functional groups. A logical and efficient approach would involve the initial synthesis of the substituted indoline core followed by the protection of the nitrogen atom.

Synthesis of the 5-methoxy-6-nitroindoline Core

The synthesis of the indoline core can be approached through a multi-step sequence starting from a commercially available substituted aniline.

Experimental Protocol:

-

Nitration of a Methoxy-substituted Aniline/Indoline: A common strategy involves the nitration of a suitable methoxy-substituted indoline precursor. For instance, starting with 5-methoxyindoline, a carefully controlled nitration using a nitrating agent such as nitric acid in sulfuric acid at low temperatures would be expected to yield a mixture of nitro-isomers. The directing effects of the methoxy group and the amino group of the indoline would need to be carefully considered to optimize the yield of the desired 6-nitro isomer.

-

Reduction of a Nitroindole: An alternative approach involves the synthesis of 5-methoxy-6-nitroindole, which can then be selectively reduced to the corresponding indoline. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst.[8]

Introduction of the 1-Carboxylate Group

Once the 5-methoxy-6-nitroindoline core is obtained, the final step is the introduction of the carboxylate group at the nitrogen atom. This is a standard protection strategy for the indole/indoline nitrogen.

Experimental Protocol:

-

Acylation of the Indoline Nitrogen: The 5-methoxy-6-nitroindoline is reacted with an appropriate acylating agent, such as a chloroformate (e.g., methyl chloroformate or ethyl chloroformate), in the presence of a base (e.g., triethylamine or pyridine). This reaction proceeds via nucleophilic attack of the indoline nitrogen on the carbonyl carbon of the chloroformate, leading to the formation of the desired 5-methoxy-6-nitroindoline-1-carboxylate.

The overall synthetic workflow can be visualized as follows:

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C10H10N2O5 | Based on the chemical structure |

| Molecular Weight | ~238.19 g/mol | Calculated from the molecular formula |

| Appearance | Likely a crystalline solid | Similar substituted nitroindolines are solids at room temperature.[9] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The presence of the polar nitro and carboxylate groups may impart some polarity, but the overall aromatic structure suggests better solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.[2] |

| Melting Point | Expected to be a relatively high melting solid | The presence of polar functional groups and potential for intermolecular interactions would likely result in a higher melting point compared to the unsubstituted indoline.[10] |

Spectroscopic Characterization

The structural elucidation of 5-methoxy-6-nitroindoline-1-carboxylate would rely on a combination of standard spectroscopic techniques.

1H NMR Spectroscopy:

-

Aromatic Protons: Two singlets or doublets are expected in the aromatic region, corresponding to the protons at the 4- and 7-positions of the indoline ring. The exact chemical shifts will be influenced by the electronic effects of the methoxy and nitro groups.

-

Indoline Protons: Two triplets are expected for the methylene protons at the 2- and 3-positions of the indoline ring.

-

Methoxy Protons: A singlet integrating to three protons will be present, characteristic of the -OCH3 group.

-

Carboxylate Protons: The protons of the alkyl group of the ester (e.g., a singlet for a methyl ester) will be observed.

13C NMR Spectroscopy:

-

The spectrum will show distinct signals for all ten carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the methoxy group will be shifted upfield. The carbonyl carbon of the carboxylate group will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

-

N-O Stretching: Strong absorption bands characteristic of the nitro group will be observed, typically in the regions of 1500-1550 cm-1 (asymmetric) and 1300-1350 cm-1 (symmetric).

-

C=O Stretching: A strong absorption band for the carbonyl group of the carboxylate will be present, typically in the range of 1700-1730 cm-1.

-

C-O Stretching: Bands corresponding to the C-O stretching of the methoxy and carboxylate groups will be observed.

-

Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring will also be present.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation patterns are likely to involve the loss of the nitro group (NO2), the methoxy group (CH3O), and cleavage of the carboxylate group.[11]

Reactivity and Potential Applications

The unique substitution pattern of 5-methoxy-6-nitroindoline-1-carboxylate suggests a versatile reactivity profile that could be harnessed for the synthesis of more complex molecules.

Electrophilic Aromatic Substitution

While the nitro group is strongly deactivating, the methoxy group is activating. Electrophilic substitution, if it occurs, would likely be directed to the position ortho or para to the methoxy group. However, the overall deactivation of the ring by the nitro group would likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group could activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[3] This provides a potential avenue for further functionalization of the molecule.

Modification of the Nitro Group

The nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then be further modified through various reactions such as diazotization or acylation. This opens up possibilities for creating a diverse library of derivatives.

Deprotection of the Indoline Nitrogen

The carboxylate group at the 1-position can be removed under appropriate conditions (e.g., hydrolysis) to liberate the free indoline nitrogen. This allows for subsequent reactions at this position.[12]

The logical relationships of the molecule's reactivity can be summarized in the following diagram:

Conclusion

While 5-methoxy-6-nitroindoline-1-carboxylate is a molecule for which direct experimental data is not extensively published, a thorough analysis of its structural components and the chemistry of related compounds allows for a robust and scientifically grounded prediction of its properties and reactivity. This technical guide provides a foundational understanding that can guide future experimental work, including the development of synthetic routes, characterization protocols, and the exploration of its potential as a building block in medicinal chemistry and materials science. The strategic combination of electron-donating and electron-withdrawing groups, along with a modifiable protecting group, makes this indoline derivative a promising scaffold for the synthesis of novel and complex molecular architectures.

References

- Somei, M., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. HETEROCYCLES.

- Zhang, Y., et al. (2024). Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Muchowski, J. M., & Nelson, P. H. (1980). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.

- Clack, D. W., et al. (1982). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2.

- Liang, Q., et al. (2024).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29757, 6-Nitroindoline.

- Yoo, W.-J., et al. (2012).

- Singh, S., et al. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc.

- BenchChem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6)

- Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES.

- Muchowski, J. M., & Nelson, P. H. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.

- Morandi, B., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry.

- Cheméo. (n.d.). Chemical Properties of 6-Nitroindole (CAS 4769-96-4).

- Somei, M., et al. (2002). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. LOCKSS.

- Givens, R. S., et al. (2023).

- Abdel-Wahab, B. F., et al. (2014).

- Kádas, I., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

- Chem-Impex. (n.d.). 6-Nitroindole.

- Sigma-Aldrich. (n.d.). 6-Nitroindoline 97.

- Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed.

- Wikipedia. (n.d.). Protecting group.

- ChemicalBook. (n.d.). 6-Nitroindoline(19727-83-4)IR1.

- Brem, J., et al. (2019). Strategies for Indole carboxylate synthesis.

- ChemicalBook. (n.d.). 5-Methoxyindole(1006-94-6) 13C NMR spectrum.

- Reddy, M. S., et al. (2012). Novel process for the synthesis of indoline derivatives.

- Al-Ostath, A. I., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.

- Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules.

- Kumar, A., et al. (2013).

- Organic Chemistry Portal. (n.d.). Synthesis of indolines.

- Somei, M., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Crossref.

- Barbe, G., et al. (2023).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13872, 5-Methoxyindole.

- Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. PubMed.

- Howard, J. A. K., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr.

- Abe, J., et al. (2019). Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans.

- Kumar, A., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences.

- Quimicaorganica.org. (n.d.).

- BMRB. (n.d.). 5-Methoxyindole.

- Papageorgiou, G., et al. (2005). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences.

- Leanna, M. R. (1987). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

- Guidechem. (n.d.). 5-Methoxyindole 1006-94-6 wiki.

- SlidePlayer. (n.d.).

- Mąkosza, M., & Wojciechowski, K. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Beilstein Journal of Organic Chemistry.

- Polak, J., et al. (2024).

- NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST WebBook.

Sources

- 1. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 4. Transient spectroscopic insights into nitroindole's T1 state: Elucidating its intermediates and unique photochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. Indoline synthesis [organic-chemistry.org]

- 9. 6-Nitroindoline | C8H8N2O2 | CID 29757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

molecular weight and formula of Boc-5-methoxy-6-nitroindoline

Technical Monograph: Boc-5-methoxy-6-nitroindoline

Part 1: Executive Summary & Physicochemical Profile

1-Boc-5-methoxy-6-nitroindoline (tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate) acts as a high-value heterocyclic scaffold in the synthesis of bioactive alkaloids, kinase inhibitors, and antibody-drug conjugate (ADC) payloads. Its structural duality—combining an electron-rich indoline core with an orthogonal protecting group (Boc) and a functionalizable nitro group—makes it a linchpin intermediate for diversifying chemical libraries.

The following data consolidates the core physicochemical metrics required for stoichiometry calculations and analytical method development.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 1823508-93-5 | Primary identifier for procurement.[1] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | |

| Molecular Weight | 294.30 g/mol | Use for molarity calculations. |

| Exact Mass | 294.1216 | For HRMS validation ([M+H]⁺). |

| Physical State | Yellow to Orange Solid | Color derived from nitro-conjugation. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. |

| pKa (Calculated) | ~ -1.5 (Conjugate acid of Boc) | Boc group is acid-labile. |

Part 2: Synthetic Architecture & Methodology

To ensure high fidelity in drug development pipelines, the synthesis of Boc-5-methoxy-6-nitroindoline must address the regioselectivity of nitration and the acid-sensitivity of the Boc group.

Retrosynthetic Logic

Direct nitration of N-Boc-5-methoxyindoline is ill-advised due to the incompatibility of the acid-labile carbamate (Boc) with standard nitrating media (HNO₃/H₂SO₄). Consequently, the Nitration-First, Protection-Second strategy is the authoritative protocol.

-

Regiocontrol: The 5-methoxy group (strongly activating, ortho/para director) and the indoline nitrogen (activating, ortho/para director) cooperatively activate position C-6.

-

Protection: Post-nitration installation of the Boc group prevents side reactions and enhances solubility for downstream coupling.

Validated Synthesis Protocol

Step 1: Regioselective Nitration Precursor: 5-Methoxyindoline (CAS: 10601-40-8) Reagents: HNO₃ (1.05 eq), Acetic Anhydride (solvent/activator).

-

Protocol: Dissolve 5-methoxyindoline in acetic anhydride at 0°C. Add fuming HNO₃ dropwise. The acetyl group (formed in situ or pre-installed) or the free amine directs nitration to C-6.

-

Critical Control Point: Maintain T < 5°C to prevent over-nitration or oxidation of the indoline ring to indole.

-

Intermediate: 5-Methoxy-6-nitroindoline (CAS: 23772-38-5).[2]

Step 2: N-Boc Protection Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (5 mol%), DCM.

-

Protocol:

-

Suspend 5-methoxy-6-nitroindoline in anhydrous Dichloromethane (DCM).

-

Add TEA and catalytic DMAP.

-

Add Boc₂O solution dropwise at room temperature.

-

Monitor via TLC (Hexane/EtOAc 3:1) until starting material (Rf ~0.3) disappears and product (Rf ~0.7) emerges.

-

Workup: Wash with 1M citric acid (removes DMAP/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[3]

-

Process Visualization (Graphviz)

Figure 1: Validated synthetic route prioritizing regioselectivity and protecting group stability.

Part 3: Quality Control & Structural Validation

Trustworthiness in data is paramount. The following spectral fingerprints serve as self-validating checkpoints for the synthesized material.

H-NMR Diagnostic Peaks (400 MHz, CDCl₃)

| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Aromatic H (C-7) | 8.40 - 8.60 | Singlet (Broad) | 1H | Deshielded by adjacent Nitro and N-Boc. |

| Aromatic H (C-4) | 6.80 - 6.90 | Singlet | 1H | Shielded by Methoxy group. |

| Methoxy (-OCH₃) | 3.90 - 3.95 | Singlet | 3H | Characteristic O-Methyl signal. |

| Indoline (-CH₂-) | 3.00 - 4.10 | Triplets (m) | 4H | C2 and C3 methylene protons. |

| Boc (-C(CH₃)₃) | 1.55 - 1.60 | Singlet | 9H | Intense singlet confirming protection. |

Mass Spectrometry (ESI)

-

Positive Mode: Expect dominant peak at m/z 317.3 [M+Na]⁺ or fragment at 195.2 [M-Boc+H]⁺ due to in-source fragmentation of the labile Boc group.

-

Purity Criteria: HPLC purity >95% at 254 nm is required for biological assays.

Part 4: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds: The indoline core mimics the adenosine ring of ATP. The 5-methoxy and 6-nitro substituents provide vectors for optimizing Hydrogen Bond Acceptor (HBA) interactions within the kinase hinge region.

2. Antibody-Drug Conjugates (ADCs): Reduction of the 6-nitro group to an amine (using Fe/NH₄Cl or H₂/Pd-C) allows for the attachment of peptide linkers (e.g., Val-Cit-PAB). This transforms the molecule into a "warhead" precursor for duocarmycin-class DNA alkylators.

3. Metabolic Stability Probes: The 5-methoxy group blocks metabolic hydroxylation at the C-5 position, a common clearance pathway for indole-based drugs, thereby extending half-life (t₁/₂) in microsomal stability assays.

References

-

American Chemical Society (ACS). (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (1966). A New Synthesis of Methoxyindoles. J. Chem. Soc. (C). Retrieved from [Link]

Sources

Physical Properties of tert-Butyl 5-Methoxy-6-Nitroindoline-1-Carboxylate: A Comprehensive Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the anticipated physical and spectroscopic properties of tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate. As a novel compound, direct experimental data is not yet prevalent in published literature. Therefore, this document leverages expert analysis of its structural motifs and draws upon established data from closely related analogues to construct a predictive yet robust characterization profile. It is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and analytical sciences, enabling them to anticipate material characteristics, design appropriate analytical methodologies, and ensure safe handling. The guide includes predicted data summaries, detailed protocols for experimental verification, and a discussion of the scientific rationale underpinning these methodologies.

Introduction and Scientific Context

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatization allows for fine-tuning of pharmacological properties. The title compound, this compound, incorporates several key functional groups that suggest its potential utility as a strategic intermediate in multi-step organic synthesis.

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides stability to the indoline nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, allowing for subsequent functionalization.[1]

-

The Nitro Group: The nitroaromatic moiety is a versatile functional handle. It can be reduced to an amine, which is a common precursor for the synthesis of amides, ureas, and heterocyclic systems.[2] The nitro group also acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring.

-

The Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic system and can influence metabolic stability and receptor-binding interactions.[3]

A thorough understanding of the physical properties of this intermediate is paramount for its effective use. Properties such as solubility, melting point, and chromatographic behavior directly impact reaction setup, purification efficiency, and scalability. Spectroscopic data provides the definitive structural confirmation required for regulatory and quality control purposes. This guide establishes a comprehensive baseline for these critical parameters.

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the compound's chemical structure and data from analogous molecules. Experimental verification is essential for confirming these values.

Chemical Structure and Core Properties

| Property | Value | Rationale / Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₁₈N₂O₅ | Calculated |

| Molecular Weight | 310.31 g/mol | Calculated |

| Appearance | Pale yellow to yellow crystalline solid | Nitroaromatic compounds are typically colored.[4] |

| CAS Number | Not yet assigned | Novel Compound |

Predicted Physical Properties

| Property | Predicted Value | Rationale / Source |

| Melting Point | 120 - 140 °C | Increased from related methoxyindoline-carboxylates (mp 85-88 °C) due to the polar nitro group enhancing crystal lattice energy.[1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone, DMSO; Sparingly soluble in Methanol; Insoluble in Water and Hexanes. | Based on the nonpolar Boc group and indoline core, with polarity contributed by the nitro group. Consistent with similar structures.[1] |

| Boiling Point | > 350 °C (Decomposition likely) | High molecular weight and polarity suggest a high boiling point, though decomposition is expected before boiling at atmospheric pressure. |

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.10 (t, J = 8.4 Hz, 2H, N-CH₂), 3.90 (s, 3H, OCH₃), 3.10 (t, J = 8.4 Hz, 2H, Ar-CH₂), 1.55 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0 (C=O), 152.0, 145.0, 135.0, 125.0, 110.0, 105.0 (Aromatic C), 81.5 (C(CH₃)₃), 56.5 (OCH₃), 48.0 (N-CH₂), 28.5 (C(CH₃)₃), 27.0 (Ar-CH₂). |

| FT-IR (KBr, cm⁻¹) | 2975 (C-H, alkane), 1705 (C=O, carbamate), 1610 (C=C, aromatic), 1520 (N-O, asymmetric stretch), 1345 (N-O, symmetric stretch), 1250 (C-O, ether). |

| Mass Spec. (ESI+) | m/z 311.12 [M+H]⁺, 333.10 [M+Na]⁺, 255.10 [M-tBu+H]⁺. |

Experimental Verification Workflows

To validate the predicted data, a systematic analytical workflow is required. The following protocols are designed to provide definitive structural confirmation and physical characterization.

Characterization Workflow Overview

The logical flow for characterizing a newly synthesized batch of the title compound is outlined below. This ensures that identity, purity, and key physical properties are confirmed efficiently.

Caption: Workflow for the comprehensive characterization of the title compound.

Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the covalent structure of the molecule.

Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Chloroform-d (CDCl₃) is chosen as the primary solvent due to its excellent dissolving power for nonpolar to moderately polar compounds and its well-separated residual solvent peak.[5]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire data with a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans. The spectral width should encompass 0 to 12 ppm.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program, a 2-second relaxation delay, and accumulate at least 1024 scans for a good signal-to-noise ratio. The spectral width should be set from 0 to 220 ppm.

-

-

Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Protocol: Melting Point Determination

Objective: To determine the melting range of the solid material.

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound. The value itself is a key physical constant for identification.

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of material. Tap the closed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Profile: Use a rapid heating rate (e.g., 10-20 °C/min) for a preliminary determination. For the accurate measurement, use a slow ramp rate (1-2 °C/min) starting approximately 15 °C below the estimated melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.

Safety, Handling, and Storage

Expertise-Driven Insight: While no specific toxicology data exists for this compound, its structure contains motifs for which safety precautions are well-established. A conservative approach to handling is always warranted for novel chemical entities.

-

Hazard Assessment:

-

The nitroindoline core suggests potential for skin and eye irritation, similar to related compounds like 6-nitroindoline.[6]

-

Aromatic nitro compounds should be handled as potentially toxic and should not be subjected to high heat or shock.

-

The methoxyindole moiety may cause respiratory irritation.[7]

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles at all times.

-

-

Handling:

-

Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[1]

-

Keep away from strong oxidizing agents, strong acids, and bases to prevent degradation.

-

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, overview of its core physical properties. The data tables, spectroscopic predictions, and detailed analytical protocols offer researchers a robust framework for identifying, handling, and utilizing this molecule. By grounding these predictions in the established chemistry of analogous structures, this document serves as a reliable starting point for any research and development program involving this promising intermediate.

References

-

Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1. Available at: [Link]

-

CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 3-(2-acetamidoethyl)-5-methoxy-6-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

-

Sławiński, J., et al. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

-

ResearchGate. (2021, February). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) - 2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Journal of Structural Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Supporting Information for an unspecified article. (n.d.). Retrieved from [Link] - Note: This is a general reference for typical chemical shifts. The original linked source was a supporting information document without a clear primary article link.

Sources

- 1. tert-butyl 6-methoxyindoline-1-carboxylate; CAS No.: 1394248-15-7 [chemshuttle.com]

- 2. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Solubility of Boc-Protected Nitroindoline Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

The nitroindoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity. Its strategic modification, often involving the introduction of a tert-butoxycarbonyl (Boc) protecting group, is a critical step in the multi-step synthesis of complex drug candidates. Understanding the solubility of these Boc-protected nitroindoline intermediates is not merely a matter of academic curiosity; it is a cornerstone of efficient process development, enabling researchers to optimize reaction conditions, streamline purification processes, and ultimately accelerate the drug discovery pipeline. This guide provides a comprehensive overview of the factors governing the solubility of this important class of molecules, details robust methodologies for its determination, and presents expected solubility profiles in common organic solvents, empowering you to make informed decisions in your synthetic endeavors.

The Decisive Role of Solubility in the Synthetic Journey

In the realm of drug discovery and development, solubility is a paramount physicochemical property that dictates the viability of a synthetic route and the ultimate developability of a drug candidate. For Boc-protected nitroindoline derivatives, a thorough understanding of their solubility characteristics offers several key advantages:

-

Reaction Condition Optimization: The choice of solvent is critical for achieving optimal reaction kinetics and yield. A solvent in which the Boc-protected nitroindoline starting material has appreciable solubility ensures a homogeneous reaction environment, facilitating efficient mass transfer and interaction with reagents.

-

Streamlined Purification: Crystallization is a powerful technique for the purification of synthetic intermediates. Knowledge of a compound's solubility profile across a range of solvents is essential for developing effective crystallization protocols, enabling the isolation of highly pure material.

-

Informed Process Development: As a synthetic route is scaled up, predictable solubility becomes even more critical. Understanding the solubility of Boc-protected nitroindoline derivatives allows for the selection of appropriate solvents and the design of robust, scalable processes.

Factors Influencing the Solubility of Boc-Protected Nitroindoline Derivatives

The solubility of a Boc-protected nitroindoline derivative is a complex interplay of its molecular structure and the properties of the solvent. Several key factors contribute to this delicate balance:

-

The Indoline Core: The indoline scaffold itself, with its bicyclic aromatic-aliphatic nature, contributes to a degree of lipophilicity.

-

The Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group can engage in dipole-dipole interactions and potentially hydrogen bonding, influencing solubility in polar solvents. Its position on the aromatic ring can also subtly affect the molecule's overall polarity and crystal lattice energy.

-

The Boc Protecting Group (-Boc): The bulky and lipophilic tert-butoxycarbonyl group significantly impacts the molecule's properties. While it can enhance solubility in nonpolar organic solvents, it can also disrupt intermolecular interactions that might be present in the unprotected amine, altering the crystal packing and, consequently, the solubility. The Boc group is known to often improve the solubility characteristics of complex molecules, making them more amenable to standard organic synthesis techniques.[1][2]

-

Solvent Properties: The principle of "like dissolves like" is a fundamental guide. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are all critical determinants of its ability to solvate a given Boc-protected nitroindoline derivative.

Quantitative Solubility Profile of Boc-Protected Nitroindoline Derivatives

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility | Estimated Solubility Range (g/L) at 25°C |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Nonpolar | High | > 100 |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | High | > 100 |

| Ethyl Acetate (EtOAc) | Ester | Moderately Polar | Moderate to High | 50 - 100 |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Moderate | 20 - 50 |

| Methanol (MeOH) | Alcohol | Polar Protic | Moderate | 10 - 30 |

| Ethanol (EtOH) | Alcohol | Polar Protic | Low to Moderate | 5 - 20 |

| Isopropanol (IPA) | Alcohol | Polar Protic | Low | 1 - 10 |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Low | < 5 |

| Hexanes | Aliphatic Hydrocarbon | Nonpolar | Very Low / Insoluble | < 1 |

| Water | - | Highly Polar Protic | Very Low / Insoluble | < 0.1 |

Disclaimer: The quantitative values presented are estimates based on general principles and data for structurally related compounds. It is imperative for researchers to experimentally determine the precise solubility of their specific Boc-protected nitroindoline derivative in the solvent systems relevant to their work.

Experimental Determination of Solubility: A Validated Protocol

To address the need for precise and reliable solubility data, we present a detailed, self-validating protocol based on the well-established shake-flask method, followed by HPLC quantification. This method is considered the gold standard for determining equilibrium solubility.[3][4]

The Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a Boc-protected nitroindoline derivative in a specific solvent at a controlled temperature.

Materials:

-

Boc-protected nitroindoline derivative (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid Boc-protected nitroindoline derivative to a series of scintillation vials. The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the Boc-protected nitroindoline derivative of known concentrations in the same solvent.

-

Analyze both the standard solutions and the diluted, filtered sample using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility of the Boc-protected nitroindoline derivative in the solvent, taking into account the dilution factor.

-

Visual Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

The Impact of Boc Deprotection on Solubility

The removal of the Boc group is a common synthetic transformation, typically achieved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). This deprotection step dramatically alters the physicochemical properties of the molecule, including its solubility. The resulting free amine is generally more polar and capable of forming salts, leading to a significant increase in solubility in polar protic solvents, particularly aqueous solutions, and a decrease in solubility in nonpolar organic solvents.

Caption: Change in solubility upon Boc deprotection.

Conclusion: A Data-Driven Approach to Synthesis

A comprehensive understanding of the solubility of Boc-protected nitroindoline derivatives is indispensable for the modern medicinal chemist. While a lack of extensive published quantitative data necessitates a robust in-house experimental approach, the principles outlined in this guide provide a solid framework for predicting solubility trends and developing validated analytical methods. By embracing a data-driven approach to solubility determination, researchers can de-risk their synthetic routes, enhance process efficiency, and ultimately accelerate the journey from a promising lead compound to a life-changing therapeutic.

References

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Available from: [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

-

High throughput solubility measurement in drug discovery and development. (2025, August 30). ResearchGate. Available from: [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Available from: [Link]

-

BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC. Available from: [Link]

-

BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Available from: [Link]

-

Supplemental Material I. Solubility Estimates of Boc Derivatives. (n.d.). Available from: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Available from: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed. Available from: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Available from: [Link]

-

From: Intro to Org, Lab. Tech: A microscale approach, He. (n.d.). Pavia, Lampman, Kriz, Engel - Bellevue College. Available from: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Available from: [Link]

-

(PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2025, August 6). ResearchGate. Available from: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate. Available from: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022, November 1). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available from: [Link]

-

Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. (2023, February 27). ACS Omega. Available from: [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Available from: [Link]

-

Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (n.d.). SciTechnol. Available from: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Available from: [Link]

-

Development and Application of Indolines in Pharmaceuticals. (2023, February 1). PMC. Available from: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC. Available from: [Link]

-

Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023, February 3). MDPI. Available from: [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2025, August 6). ResearchGate. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Available from: [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024, July 11). Available from: [Link]

-

Effect of nitro group basicity order of o,m and p nitroanilines? (2018, November 25). Chemistry Stack Exchange. Available from: [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]

- Deprotection of boc-protected compounds. (n.d.). Google Patents.

Sources

- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A computational model for the prediction of aqueous solubility that includes crystal packing, intrinsic solubility, and ionization effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate (CAS No. 1823508-93-5) is publicly available. This guide is a synthesized document based on the chemical's structure, data from analogous compounds, and established best practices for handling novel research chemicals. All procedures should be conducted under the assumption that this compound is hazardous.[1] A thorough risk assessment should be performed by qualified personnel before handling.

Introduction and Compound Identification

This compound is a complex organic molecule utilized as an intermediate in pharmaceutical research and drug development.[2] Its structure incorporates several functional groups that dictate its reactivity and, critically, its safety profile. As a novel or infrequently synthesized compound, its toxicological and physical hazards have not been exhaustively studied.[3] Therefore, a conservative and cautious approach to handling is mandatory. This guide provides an in-depth analysis of the potential hazards and outlines robust protocols for its safe use, storage, and disposal, grounded in the principles of chemical safety and risk mitigation.

Compound Details:

| Property | Value | Source |

| Chemical Name | This compound | MolCore |

| CAS Number | 1823508-93-5 | [2] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [2] |

| Molecular Weight | 294.30 g/mol | [2] |

| Structure | (A structural image would be placed here in a formal document) | - |

Hazard Assessment: A Structure-Activity Relationship Approach

The potential hazards of this molecule are inferred by analyzing its constituent functional groups: a nitroaromatic moiety, a tert-butyl carbamate (Boc) protecting group, and a methoxy-substituted benzene ring (anisole-like).

The Nitroaromatic Core: The Primary Toxicophore

The presence of the nitroaromatic group is the most significant contributor to the compound's potential toxicity. Nitroaromatic compounds (NACs) are a well-documented class of hazardous materials.[4][5]

-

Systemic Toxicity: Overexposure to NACs can lead to severe health consequences, including organ damage, gastrointestinal distress, and neurological disorders.[4] The United States Environmental Protection Agency (USEPA) classifies many NACs as "Priority Pollutants" due to their inherent risks.[4][5]

-

Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are known or suspected to be mutagenic and carcinogenic.[5][6][7] Their metabolic reduction can produce carcinogenic aromatic amines.[5]

-

Thermal Instability: A critical and often underestimated hazard of NACs is their potential for thermal decomposition, which can be violent or explosive.[8] The decomposition of pure organic nitro compounds is highly exothermic, and the presence of impurities can significantly lower the decomposition temperature, increasing the risk of a runaway reaction.[9]

The Carbamate and Anisole Moieties: Contributing Hazards

-

tert-Butyl Carbamate (Boc Group): While primarily a protecting group, related carbamate structures can exhibit toxicity. Safety data for analogous compounds suggest risks of skin irritation, serious eye damage, and harm if swallowed.[10] The Boc group is also susceptible to hydrolysis under acidic conditions.[11]

-

Methoxy-Substituted Ring (Anisole-like): The methoxybenzene (anisole) substructure suggests potential for combustibility.[12][13] Anisole itself is a combustible liquid that can cause skin and eye irritation, and its vapors can irritate the respiratory tract, leading to dizziness at high concentrations.[12][14] It is also incompatible with strong acids and oxidizing agents.[12]

Inferred Hazard Statements: Based on this analysis, the following GHS hazard statements should be assumed:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing genetic defects.

-

Suspected of causing cancer.

-

May be harmful to aquatic life.

-

Heating may cause a fire or explosion.

Experimental Protocols: Safe Handling and Engineering Controls

Given the inferred hazards, all work with this compound must be performed with stringent safety protocols.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure through all potential routes (inhalation, dermal, ocular).

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (minimum 11-13 mil thickness). For spill cleanup, butyl rubber gloves are recommended.[15] | Provides adequate protection against splashes. Gloves must be inspected before use and disposed of after handling.[1][10] |

| Eye Protection | ANSI Z87.1-compliant safety goggles.[1] A face shield should be worn if there is a significant splash hazard. | Protects against splashes and potential dust, preventing severe eye irritation or damage.[1][10] |

| Body Protection | Flame-retardant lab coat. | Protects skin from contamination and provides a barrier against accidental spills.[1] |

| Respiratory | All handling of solids and solutions should occur within a certified chemical fume hood. | Prevents inhalation of airborne particles or vapors, which is a primary route of exposure for toxic and irritating substances.[1][16] |

Engineering Controls and Work Practices

-

Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with warning signs indicating the presence of a potent, potentially carcinogenic substance.[1]

-

Chemical Fume Hood: All weighing, transfers, and reactions must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[16]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[17]

-

Avoiding Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use heating mantles or water baths instead of Bunsen burners.[13][16]

-

Spill Management: Have a spill kit ready containing an inert absorbent material (e.g., sand, vermiculite), and appropriate PPE for cleanup. Do not allow spills to enter drains.[15]

Risk Assessment and Control Workflow

The following diagram outlines the mandatory workflow for assessing and controlling risks before commencing any experiment with this compound.

Sources

- 1. twu.edu [twu.edu]

- 2. molcore.com [molcore.com]

- 3. gustavus.edu [gustavus.edu]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tert-butyl 6-methoxyindoline-1-carboxylate; CAS No.: 1394248-15-7 [chemshuttle.com]

- 12. nj.gov [nj.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. agilent.com [agilent.com]

- 16. hscprep.com.au [hscprep.com.au]

- 17. hse.gov.uk [hse.gov.uk]

An In-Depth Technical Guide to the Core Differences Between 5-Methoxy-6-Nitroindoline and Indole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives are foundational to drugs targeting a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4] Within this landscape, understanding the nuanced differences between the fully aromatic indole core and its reduced form, the indoline, is paramount for rational drug design and synthetic strategy. This guide provides a detailed comparative analysis of the broad class of indole derivatives and a specific, highly functionalized building block, 5-methoxy-6-nitroindoline . We will dissect their fundamental structural distinctions, explore the profound impact of these differences on their chemical reactivity and spectroscopic properties, and delineate their divergent roles in the synthetic and pharmaceutical sciences.

The Fundamental Structural Divide: Aromaticity and Geometry

The most critical distinction between an indole derivative and 5-methoxy-6-nitroindoline lies in the nature of the five-membered heterocyclic ring fused to the benzene core.

-

Indole Derivatives: Possess a fully aromatic, planar bicyclic system.[5] The fusion of a benzene ring with a pyrrole ring creates a 10 π-electron system (8 from the double bonds and 2 from the nitrogen lone pair), satisfying Hückel's rule for aromaticity.[6] This delocalization of electrons across both rings imparts significant stability and dictates the molecule's chemical behavior.[5]

-

5-Methoxy-6-Nitroindoline: This molecule is a derivative of indoline, the 2,3-dihydro version of indole.[7] The five-membered ring is saturated, lacking the C2-C3 double bond. Consequently, the nitrogen atom's lone pair does not participate in a larger aromatic system. This breaks the 10 π-electron conjugation, rendering the heterocyclic portion non-aromatic and non-planar. The core of 5-methoxy-6-nitroindoline is therefore an aromatic benzene ring fused to a saturated, puckered pyrrolidine ring.

This core structural variance is the genesis of all other functional and chemical differences between these two classes of molecules.

Caption: Dominant reaction pathways for indoles vs. 5-methoxy-6-nitroindoline.

Spectroscopic Fingerprints: Distinguishing the Cores

The structural differences give rise to distinct spectroscopic signatures, allowing for unambiguous identification.

| Property | Indole Derivatives | 5-Methoxy-6-Nitroindoline | Rationale |

| ¹H NMR (Pyrrole Ring) | Aromatic signals for C2-H and C3-H (~6.5-7.5 ppm). [8] | Aliphatic signals for C2-H₂ and C3-H₂ (~3.0-4.5 ppm, typically triplets). [9] | Presence vs. absence of the C2-C3 double bond. |

| ¹H NMR (N-H) | Broad signal, often downfield (>8.0 ppm). [8] | Signal in the typical secondary amine region, often sharper. | Aromatic imine N-H vs. aliphatic amine N-H environment. |

| ¹³C NMR (Pyrrole Ring) | C2 and C3 signals in the aromatic region (>100 ppm). [8] | C2 and C3 signals in the aliphatic region (~25-55 ppm). | sp² hybridized (aromatic) vs. sp³ hybridized (aliphatic) carbons. |

| UV-Vis Spectroscopy | Strong absorption bands (~260-290 nm) from the π-π* transitions of the conjugated aromatic system. [5][10] | Spectrum dominated by the substituted benzene chromophore; lacks the characteristic indole absorption profile. [11] | Extended π-conjugation in indole vs. a less conjugated system in indoline. |

Divergent Roles in Drug Discovery and Synthesis

The distinct properties of these two molecular classes define their applications.

-

Indole Derivatives: The Bioactive Scaffold The indole motif is a ubiquitous "privileged scaffold" in pharmacology. [1]Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind to a multitude of biological targets. This has led to the development of countless drugs. [12][13] * Examples: Serotonin (neurotransmitter), Indomethacin (anti-inflammatory), and Vincristine (anticancer agent). [3][]

-

5-Methoxy-6-Nitroindoline: The Strategic Building Block In contrast, 5-methoxy-6-nitroindoline is not typically the final bioactive molecule. Instead, it serves as a highly valuable and strategic synthetic intermediate. [9]Its pre-installed functional groups—a nucleophilic nitrogen, a reducible nitro group, and a methoxy directing group—provide chemists with precise control for constructing complex, substituted indole derivatives that would be difficult to synthesize directly. The typical synthetic utility involves reducing the nitro group to an amine, functionalizing this new amine, and then dehydrogenating the indoline core to form the final, fully aromatic indole product.

Caption: Synthetic utility workflow of 5-methoxy-6-nitroindoline.

Experimental Methodologies

Trustworthy protocols are essential for reproducible research. The following sections detail representative experimental procedures.

Protocol: Fischer Synthesis of a Substituted Indole

The Fischer indole synthesis is a classic and robust method for creating the indole core from a phenylhydrazine and an aldehyde or ketone. [15] Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Methodology:

-

Catalyst Preparation: A mixture of polyphosphoric acid (PPA) (50 g) and phosphorus pentoxide (5 g) is heated at 160°C for 1 hour with mechanical stirring under a nitrogen atmosphere.

-

Reactant Addition: The catalyst mixture is cooled to 100°C. A solution of acetophenone phenylhydrazone (10 g, 47.8 mmol), prepared by the condensation of phenylhydrazine and acetophenone, is added portion-wise over 15 minutes.

-

Reaction: The reaction temperature is raised to 120-130°C and maintained for 20 minutes. The mixture becomes viscous and dark.

-

Workup: The hot reaction mixture is carefully poured onto 200 g of crushed ice with vigorous stirring. The resulting precipitate is allowed to stand for 1 hour.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried. The crude product is recrystallized from ethanol/water to yield pure 2-phenylindole.

Protocol: Reduction of the Nitro Group in 5-Nitroindoline

This procedure demonstrates the selective reduction of the nitro group, a key transformation for this building block. [9] Objective: To synthesize 5-aminoindoline from 5-nitroindoline.

Methodology:

-

System Setup: A continuous flow hydrogenation reactor (e.g., H-Cube) is equipped with a 10% Palladium on Carbon (Pd/C) catalyst cartridge.

-